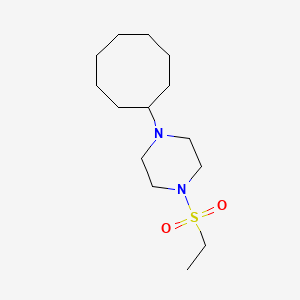
1-cyclooctyl-4-(ethylsulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cyclooctyl-4-(ethylsulfonyl)piperazine (COES) is a chemical compound that has been widely studied for its potential use as a therapeutic agent. It belongs to the class of piperazine derivatives and has been found to exhibit various biological activities.
Wirkmechanismus
The exact mechanism of action of 1-cyclooctyl-4-(ethylsulfonyl)piperazine is not fully understood. However, it has been proposed that this compound may exert its biological effects by interacting with various molecular targets such as ion channels, enzymes, and receptors. For example, this compound has been found to inhibit the activity of voltage-gated sodium channels, which are involved in the propagation of action potentials in neurons. This compound has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to modulate the expression of genes involved in cell cycle regulation, apoptosis, and inflammation. This compound has also been found to affect the levels of various neurotransmitters such as dopamine, serotonin, and norepinephrine. In addition, this compound has been shown to alter the levels of various oxidative stress markers such as superoxide dismutase and glutathione peroxidase.
Vorteile Und Einschränkungen Für Laborexperimente
1-cyclooctyl-4-(ethylsulfonyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its biological activities. However, this compound also has some limitations. It has low solubility in aqueous solutions, which can make it difficult to use in some experiments. In addition, this compound has not been extensively studied for its toxicity and safety profile, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 1-cyclooctyl-4-(ethylsulfonyl)piperazine. One area of research could focus on the development of more efficient synthesis methods for this compound, which could improve its yield and purity. Another area of research could focus on the identification of molecular targets for this compound, which could help to elucidate its mechanism of action. Additionally, future research could investigate the potential use of this compound in combination with other therapeutic agents, which could enhance its efficacy and reduce its toxicity. Finally, future research could investigate the potential use of this compound in various animal models of disease, which could provide valuable insights into its therapeutic potential.
Synthesemethoden
The synthesis of 1-cyclooctyl-4-(ethylsulfonyl)piperazine involves the reaction of cyclooctylamine with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place under reflux in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by recrystallization or column chromatography. The yield of this compound obtained from this method is typically around 60-70%.
Wissenschaftliche Forschungsanwendungen
1-cyclooctyl-4-(ethylsulfonyl)piperazine has been studied extensively for its potential use as a therapeutic agent in various diseases such as cancer, inflammation, and neurological disorders. It has been found to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. This compound has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
1-cyclooctyl-4-ethylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O2S/c1-2-19(17,18)16-12-10-15(11-13-16)14-8-6-4-3-5-7-9-14/h14H,2-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBHACJQYNDTSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
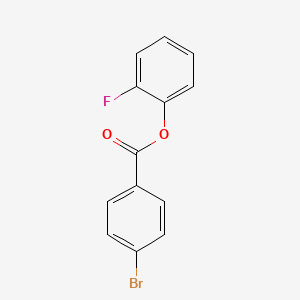
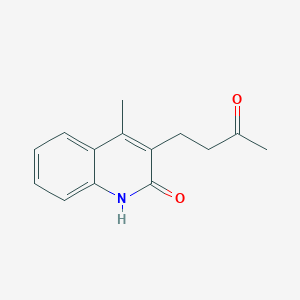
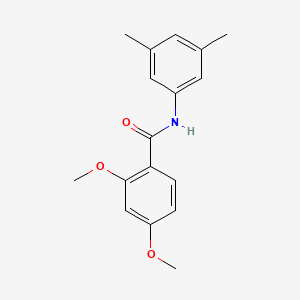
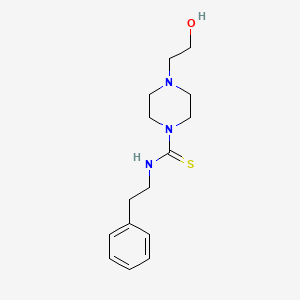
![3-fluoro-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5737509.png)
![4-bromo-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5737513.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methyl-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B5737518.png)
![2-(2-thienyl)-4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5737523.png)
![2-methoxy-6-methyl-3-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5737530.png)
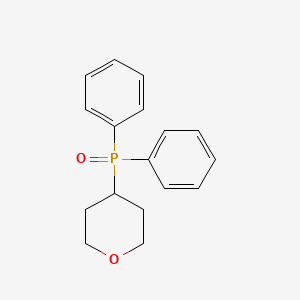
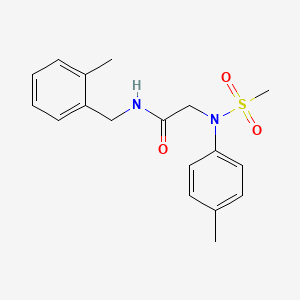
![3-[2-(4-bromophenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5737573.png)
![N-[2-(acetylamino)phenyl]-3-phenylacrylamide](/img/structure/B5737581.png)
![N-[2-(4-chlorophenyl)ethyl]-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B5737588.png)
